molecular formula C13H18N2O3S B2913574 N-(3-hydroxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034362-66-6

N-(3-hydroxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2913574
CAS RN: 2034362-66-6
M. Wt: 282.36
InChI Key: XKNUCOHFMNIVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THPN, is a synthetic compound that has been extensively studied in scientific research. THPN is a small molecule that has shown promising results in various biological assays, including anti-inflammatory and anti-cancer activities.

Scientific Research Applications

Biochemical Pharmacology

Nicotinamide has been studied for its effects on the oxidative metabolism of substrates by hepatic microsomal mixed-function oxidase. It has been found to inhibit the metabolism of known substrates of this system, suggesting its potential role in influencing drug metabolism and interactions within the liver (Schenkman et al., 1967).

Chemical Reactions and Derivatives

Research on nicotinamide derivatives, including reactions with 1-adamantanethiol in acetic anhydride, has yielded various nicotinamide derivatives, demonstrating the compound's versatility in synthesizing bioactive molecules and potential therapeutic agents (Prachayasittikul & Bauer, 1985).

Fluorescence Studies and Biochemistry

A fluorescent analog of nicotinamide adenine dinucleotide has been synthesized, offering tools for studying enzyme activities and cellular processes involving NAD+ dependent reactions (Barrio et al., 1972).

Molecular Biology and Pharmacology

Nicotinamide influences oxidative stress and modulates pathways tied to cellular survival and death, highlighting its potential in treating disorders associated with immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Material Science and Corrosion Inhibition

Studies on nicotinamide derivatives have also explored their potential as corrosion inhibitors for metals in acidic environments, demonstrating their applicability in protecting industrial materials (Chakravarthy et al., 2014).

properties

IUPAC Name

N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-7-2-6-14-12(17)11-3-1-5-15-13(11)18-10-4-8-19-9-10/h1,3,5,10,16H,2,4,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNUCOHFMNIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.